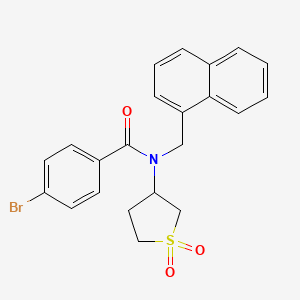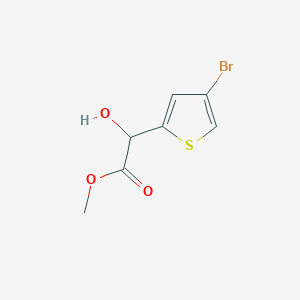
2,7-diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- is a heterocyclic compound that belongs to the class of benzopyrans. This compound is characterized by the presence of a benzopyran ring system with a carbonitrile group at the 3-position, two amino groups at the 2 and 7 positions, and a fluorophenyl group at the 4-position. It has garnered significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- typically involves multicomponent reactions (MCRs). One common method is the reaction of aromatic aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For example, the condensation of an aromatic aldehyde with malononitrile and dimedone in the presence of amine-functionalized silica magnetic nanoparticles (ASMNPs) can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of catalysts can be scaled up for industrial applications. The choice of catalyst and reaction conditions can be optimized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form different heterocyclic structures.
Condensation Reactions: It can react with aromatic primary amines to form Schiff bases.
Common Reagents and Conditions
Reagents: Aromatic aldehydes, malononitrile, β-ketoesters, amines.
Conditions: Refluxing in benzene, presence of catalysts like triethylamine, amine-functionalized silica magnetic nanoparticles.
Major Products
Schiff Bases: Formed from the reaction with aromatic primary amines.
Cyclized Products: Various heterocyclic compounds formed through cyclization reactions.
Scientific Research Applications
4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological properties, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl group enhances its binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(4-methoxyphenyl)
- 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(4-nitrophenyl)
- 4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(2-chlorophenyl)
Uniqueness
4H-1-Benzopyran-3-carbonitrile, 2,7-diamino-4-(3-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
111861-40-6 |
|---|---|
Molecular Formula |
C16H12FN3O |
Molecular Weight |
281.28 g/mol |
IUPAC Name |
2,7-diamino-4-(3-fluorophenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C16H12FN3O/c17-10-3-1-2-9(6-10)15-12-5-4-11(19)7-14(12)21-16(20)13(15)8-18/h1-7,15H,19-20H2 |
InChI Key |
ZQDDHNXMFGSCCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(3-Chloro-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12117481.png)
![5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12117483.png)
![1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]-](/img/structure/B12117488.png)


![2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12117504.png)




![4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12117532.png)
